

Tetrakis(4-bromophenyl)methane: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrakis(4-bromophenyl)methane**

Cat. No.: **B171993**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-bromophenyl)methane is a tetra-substituted aromatic compound with a tetrahedral core. Its rigid, three-dimensional structure and the presence of four reactive bromine atoms make it a valuable and versatile building block in supramolecular chemistry and materials science. The bromine atoms can be readily substituted through various cross-coupling reactions, allowing for the construction of complex, three-dimensional molecular architectures. This technical guide provides a comprehensive review of the synthesis, properties, and key applications of **Tetrakis(4-bromophenyl)methane**, with a focus on its role in the development of advanced materials.

Physicochemical and Spectroscopic Data

The fundamental properties of **Tetrakis(4-bromophenyl)methane** are summarized below. This data is essential for its identification, handling, and use in synthetic protocols.

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₁₆ Br ₄	[1]
Molecular Weight	636.02 g/mol	[1]
CAS Number	105309-59-9	[1]
Appearance	White to light yellow or light orange powder/crystal	
Melting Point	300 °C / 312.5-313 °C	
IUPAC Name	1-bromo-4-[tris(4-bromophenyl)methyl]benzene	[1]
InChI Key	YBGIIIZGNEOJSRF-UHFFFAOYSA-N	[1] [2]
Purity (typical)	>95.0% (GC)	
¹ H NMR (CDCl ₃)	δ 7.41 (d, J = 8.7 Hz, 8H, Ar-H), 7.02 (d, J = 8.7 Hz, 8H, Ar-H)	[3]
Crystal Structure (CCDC)	212982	[1]

Synthesis of Tetrakis(4-bromophenyl)methane

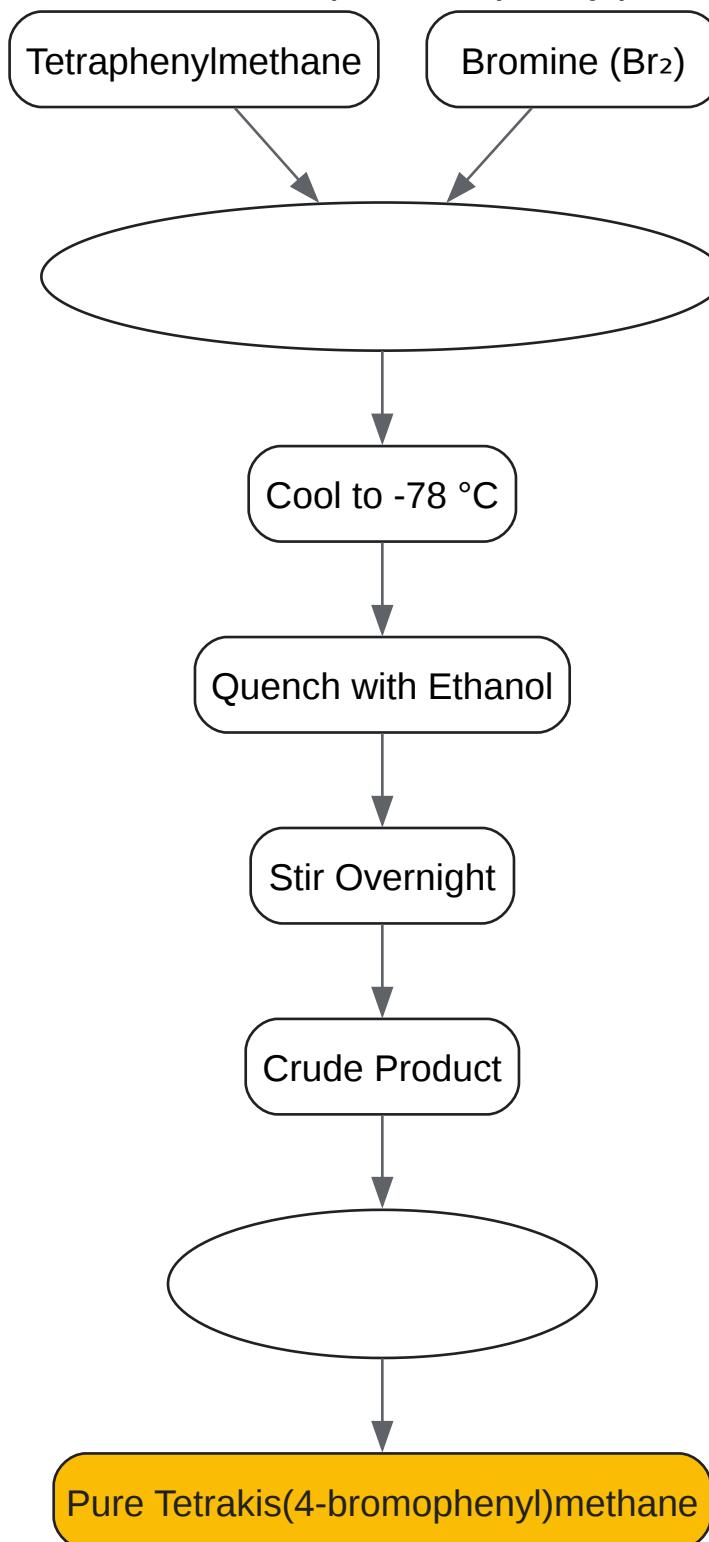
The most common laboratory synthesis of **Tetrakis(4-bromophenyl)methane** involves the direct electrophilic bromination of tetraphenylmethane. The purity of the final product is critical, especially for its use in the synthesis of porous polymers, as impurities can significantly affect the material's properties.[\[4\]](#)

Experimental Protocol: Bromination of Tetraphenylmethane^{[5][6]}

Materials:

- Tetraphenylmethane

- Liquid Bromine (Br_2)
- Ethanol (EtOH)
- Chloroform (CHCl_3)
- Acetone
- Dry Ice


Procedure:

- In a round-bottom flask under vigorous stirring, add tetraphenylmethane (5 g, 15.6 mmol) in small portions to liquid bromine (16 mL, 312.5 mmol) at room temperature over 5 minutes.
- Continue stirring the mixture for an additional 20 minutes at room temperature.
- Cool the reaction mixture to -78°C using an acetone-dry ice bath.
- Slowly add 40 mL of ethanol to the cold mixture.
- Remove the cooling bath and allow the mixture to stir overnight at room temperature.
- The resulting crude solid is collected and purified by recrystallization.

Purification by Recrystallization:[4]

- Dissolve the crude solid in chloroform to make a 0.11 M solution.
- Filter the solution to remove any insoluble impurities.
- To the stirring chloroform solution, add an equal volume of ethanol dropwise over 1 hour.
- Allow the solution to stand overnight at approximately 4°C to facilitate crystallization.
- Collect the precipitated white powder on a glass frit and dry under vacuum. A yield of approximately 60% from the crude material can be expected.

Synthesis of Tetrakis(4-bromophenyl)methane

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Tetrakis(4-bromophenyl)methane**.

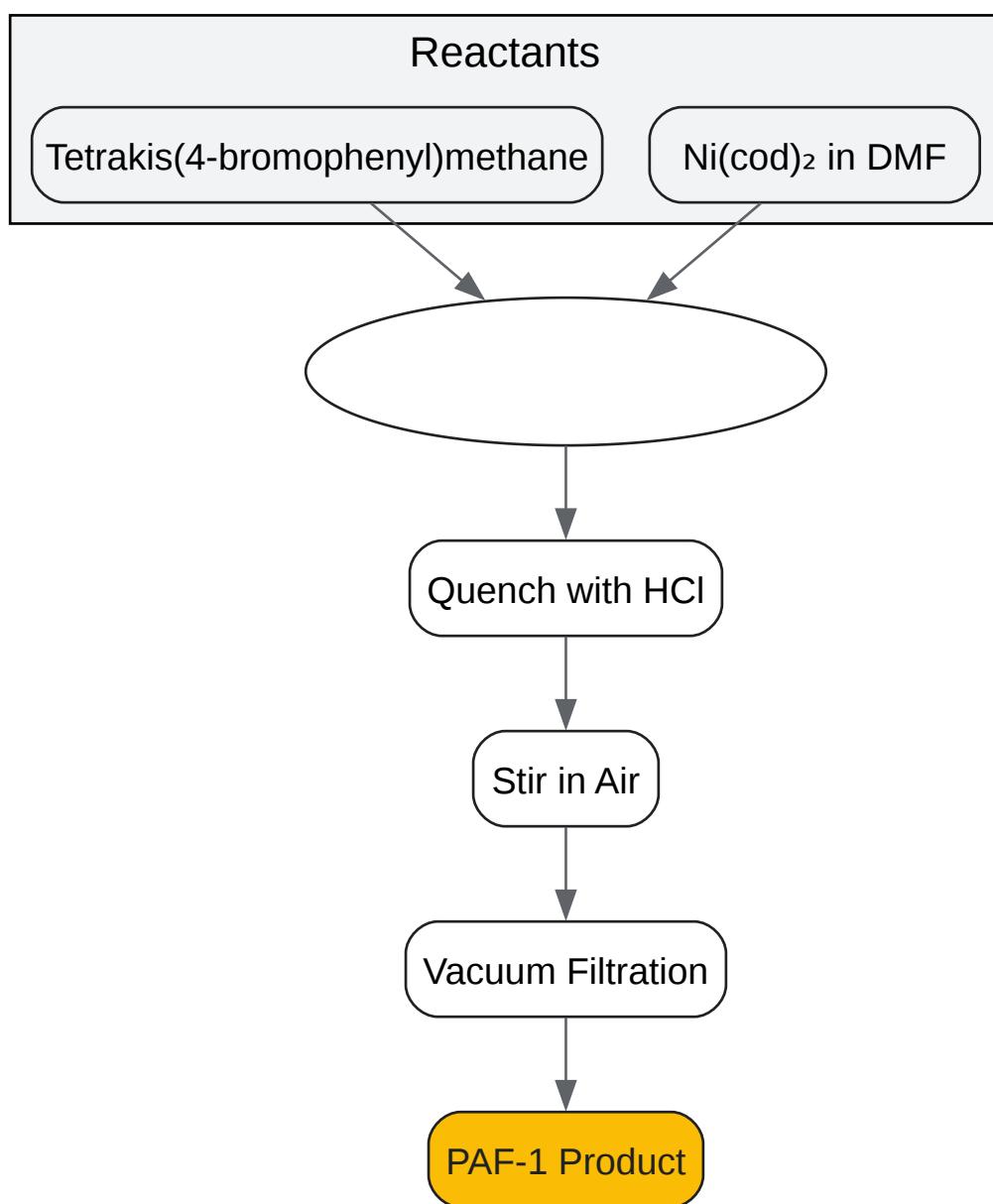
Key Applications

The tetrahedral geometry and reactive bromide groups of **Tetrakis(4-bromophenyl)methane** make it an ideal monomer for creating highly cross-linked, three-dimensional polymers with permanent porosity.

Porous Aromatic Frameworks (PAFs)

Tetrakis(4-bromophenyl)methane is a foundational monomer for the synthesis of Porous Aromatic Frameworks (PAFs), such as the well-known PAF-1.[5] These materials are synthesized via irreversible C-C coupling reactions and are noted for their high thermal stability, chemical resistance, and large surface areas.[6] The synthesis typically proceeds via a Yamamoto-type Ullmann coupling or a Suzuki coupling reaction.[7][8]

Materials:


- **Tetrakis(4-bromophenyl)methane**
- Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
- Dry, degassed N,N-Dimethylformamide (DMF)
- 6.0 M Hydrochloric Acid (HCl)

Procedure (performed in a glovebox under an inert atmosphere):

- To a reaction vessel, add Ni(cod)₂ and DMF. Stir the mixture at 25 °C for 5 hours.
- Heat the mixture to 80 °C for 5 minutes.
- Add **Tetrakis(4-bromophenyl)methane** (110 mg, 0.17 mmol) portion-wise to the reaction.
- Stir the reaction at 80 °C for 23 hours.
- Remove the vessel from the glovebox, open to air, and transfer the contents to a round-bottom flask with additional DMF (10 mL).
- Cool the mixture to room temperature.

- Quench the reaction by the dropwise addition of 6.0 M HCl (10 mL).
- Stir the mixture open to air for 20 hours.
- Collect the solid product by vacuum filtration using a medium porosity fritted funnel.
- The resulting polymer is then washed and dried to yield the porous aromatic framework.

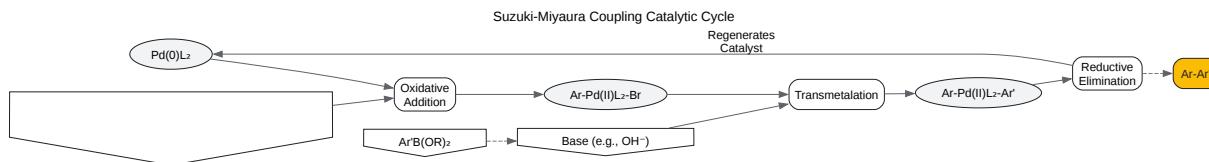
Synthesis of Porous Aromatic Framework (PAF-1)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of PAF-1 from **Tetrakis(4-bromophenyl)methane**.

Suzuki-Miyaura Cross-Coupling Reactions

The four C-Br bonds in **Tetrakis(4-bromophenyl)methane** can serve as electrophilic sites in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[6][7]} This allows for the precise installation of various aryl or vinyl groups, leading to the formation of larger, star-shaped molecules with tailored electronic and photophysical properties. This is a powerful strategy for creating functional materials for applications in electronics and photonics.


Materials:

- **Tetrakis(4-bromophenyl)methane** (1.0 equiv.)
- Arylboronic acid (e.g., Phenylboronic acid, >4.0 equiv.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% per bromide)
- Base (e.g., K₂CO₃ or K₃PO₄, >8.0 equiv.)
- Degassed solvent system (e.g., 1,4-dioxane/water)

Procedure:

- To a flame-dried Schlenk flask, add **Tetrakis(4-bromophenyl)methane**, the arylboronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Under the inert atmosphere, add the degassed solvent and the palladium catalyst.
- Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction by TLC or LC-MS.
- After cooling to room temperature, quench the reaction (e.g., with water) and extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to yield the tetra-substituted product.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Information

Tetrakis(4-bromophenyl)methane should be handled with appropriate safety precautions in a laboratory setting.

Hazard Type	Information	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[1] [2]
Signal Word	Warning	[1] [2]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.	[1] [2]
Precautionary Statements	P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrakis(4-bromophenyl)methane | C₂₅H₁₆Br₄ | CID 11250692 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Tetrakis(4-bromophenyl)methane | 105309-59-9 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted synthesis of a porous aromatic framework with a high adsorption capacity for organic molecules - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Tailored preparation of porous aromatic frameworks in a confined environment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tetrakis(4-bromophenyl)methane: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171993#literature-review-on-tetrakis-4-bromophenyl-methane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com